![molecular formula C15H12FN3O2 B5724164 3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

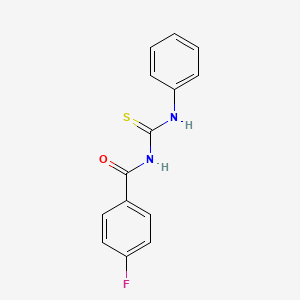

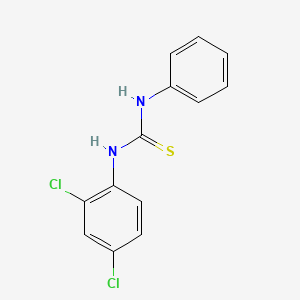

The compound "3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine" belongs to the family of oxadiazole derivatives, which are known for their diverse pharmacological activities. Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, a five-membered ring consisting of three carbon atoms and two nitrogen atoms at nonadjacent positions.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves cyclization reactions of appropriate precursors. For instance, a method for synthesizing oxadiazole derivatives involves the cyclization of substituted benzoic acid hydrazides using phosphorousoxychloride at high temperatures. This method has been applied to produce compounds with significant biological activities (Rai et al., 2009).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and LC-MS. For example, the structural characterization of novel oxadiazole compounds revealed their precise molecular framework, contributing to their biological properties (Shyma et al., 2013).

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions, including N-alkylation and sulfanyl substitutions, which modify their chemical properties and biological activities. The introduction of different substituents into the oxadiazole ring or onto the phenyl ring can significantly influence the compound's reactivity and interaction with biological targets (Mamatha S.V et al., 2019).

Mécanisme D'action

Target of Action

It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities . They have been found to show moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets to exert their biological effects . The presence of the 1,2,4-oxadiazole heterocycle, which is a bioisostere of amide, contributes to better hydrolytic and metabolic stability .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The presence of the 1,2,4-oxadiazole heterocycle, which is a bioisostere of amide, contributes to better hydrolytic and metabolic stability , which could potentially influence its bioavailability.

Result of Action

It is known that 1,2,4-oxadiazole derivatives can exert a variety of biological effects, including nematocidal, anti-fungal, and antibacterial activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2/c1-9-3-8-12(15(17-9)20-2)13-18-14(21-19-13)10-4-6-11(16)7-5-10/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZFWXUWZLXIOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5724087.png)

![2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5724113.png)

![4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine](/img/structure/B5724128.png)

![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5724154.png)

![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)

![2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5724183.png)